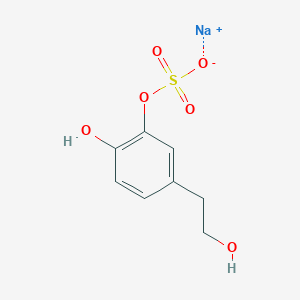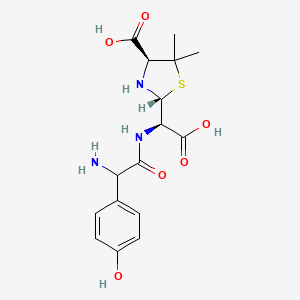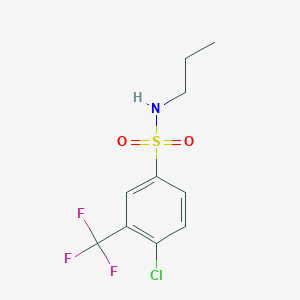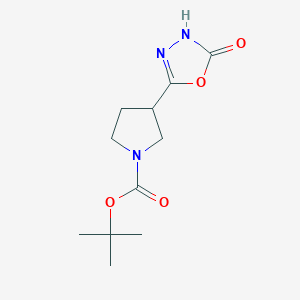
tert-butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a suitable oxadiazole precursor in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. The oxadiazole ring is known to exhibit various biological activities, making it a valuable scaffold in medicinal chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mecanismo De Acción
The mechanism by which tert-butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors, leading to its observed biological activities. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: While these compounds share some structural similarities, such as the presence of tert-butyl and carboxylate groups, tert-butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is unique due to the presence of the oxadiazole ring. This ring imparts distinct chemical and biological properties, making it a valuable compound for various applications. The oxadiazole ring’s ability to participate in diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H17N3O4 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)14-5-4-7(6-14)8-12-13-9(15)17-8/h7H,4-6H2,1-3H3,(H,13,15) |
Clave InChI |
INJFILGLFLLNQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=NNC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)
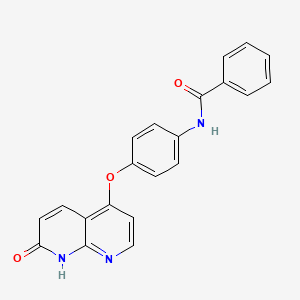

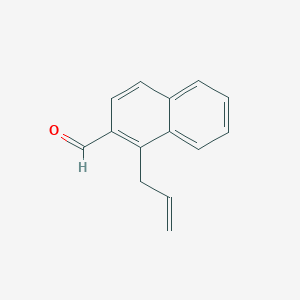
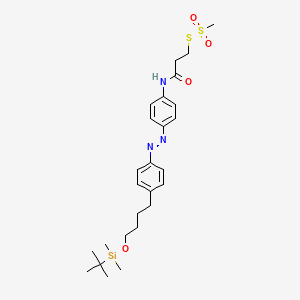
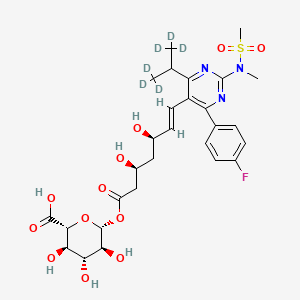
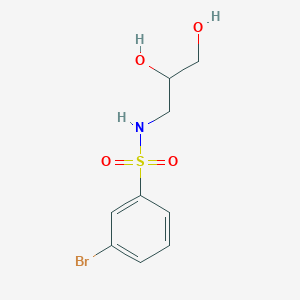
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)
